5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . The molecule also has a 2,4-dichlorobenzylthio group and a propyl group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . A similar approach for pyrimidine derivative formation involves the use of 2-isothiocyanatoacetate as an electrophilic reagent and various o-amino nitriles or o-amino ester as 1,4-binucleophiles .Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves complex reactions showcasing the compound's versatile chemistry. For example, the synthesis can involve one-pot reactions or multi-step processes that yield structurally diverse derivatives. These methods demonstrate the compound's adaptability in synthesizing various heterocyclic compounds, contributing to the development of new pharmacophores and materials with potential utility in medicinal and material sciences (Abdel-fattah et al., 1998).
Chemical Properties and Reactions
Pyrido[2,3-d]pyrimidine derivatives exhibit unique chemical behaviors that make them suitable for further functionalization. Their reactions with different reagents allow for the synthesis of compounds with various biological activities and chemical properties. This adaptability is crucial for the development of novel compounds with tailored features for specific applications, such as antimicrobial agents or materials for technological applications (Grivsky et al., 1980).
Applications in Scientific Research
The structural complexity and versatility of pyrido[2,3-d]pyrimidine derivatives lend themselves to a wide range of applications, from potential therapeutic agents to materials science. Their synthesis and modification can lead to novel compounds with significant antimicrobial, anti-inflammatory, and analgesic properties. Moreover, their electronic and structural properties are of interest for applications in nonlinear optics (NLO) and other technologically relevant fields. The exploration of these compounds continues to be a fertile ground for discovering new drugs and materials with advanced functionalities (Hussain et al., 2020).
Future Directions
The development of new pyrimidine derivatives is an active area of research due to their diverse biological activities . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, the synthesis and study of new pyrimidine derivatives, including “5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, could be a promising direction for future research.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-4-5-11-9-22-17-15(18(25)24(3)19(26)23(17)2)16(11)27-10-12-6-7-13(20)8-14(12)21/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGHUPDQFJWCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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